molecular formula C16H22N2O2 B7985546 Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7985546
M. Wt: 274.36 g/mol
InChI Key: UMTXEPOPQRZXII-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and reactivity. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(S)-piperidin-3-yl-carbamic acid methyl ester
  • Cyclopropyl-(S)-piperidin-3-yl-carbamic acid ethyl ester
  • Cyclopropyl-(S)-piperidin-3-yl-carbamic acid propyl ester

Uniqueness

Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester is unique due to the presence of the benzyl ester group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3S)-piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(14-8-9-14)15-7-4-10-17-11-15/h1-3,5-6,14-15,17H,4,7-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXEPOPQRZXII-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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